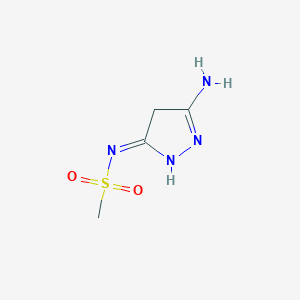
2-Heptynoic acid, 7-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptynoic acid, 7-oxo-, methyl ester: is an organic compound with the molecular formula C8H10O3 It is a derivative of heptynoic acid, characterized by the presence of a keto group at the seventh carbon and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptynoic acid, 7-oxo-, methyl ester typically involves the esterification of 7-oxo-2-heptynoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Heptynoic acid, 7-oxo-, methyl ester can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the keto group can yield alcohols, while reduction of the ester group can produce primary alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary alcohols and secondary alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Heptynoic acid, 7-oxo-, methyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters and ketones. It is also used in the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Heptynoic acid, 7-oxo-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The keto group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to interact with multiple pathways, making it a versatile tool in research.
Comparison with Similar Compounds
Heptanoic acid, 2-methyl-, methyl ester: This compound has a similar ester functional group but differs in the position and type of substituents.
Hexanoic acid, 2-oxo-, methyl ester: Similar in having a keto group and ester functionality but with a shorter carbon chain.
Octadecanoic acid, 2-oxo-, methyl ester: Similar functional groups but with a much longer carbon chain.
Uniqueness: 2-Heptynoic acid, 7-oxo-, methyl ester is unique due to the presence of both a keto group and an alkyne group in its structure. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.
Properties
CAS No. |
135284-85-4 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
methyl 7-oxohept-2-ynoate |
InChI |
InChI=1S/C8H10O3/c1-11-8(10)6-4-2-3-5-7-9/h7H,2-3,5H2,1H3 |
InChI Key |
WBLCWISPWNBENW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)
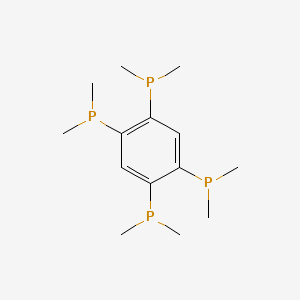

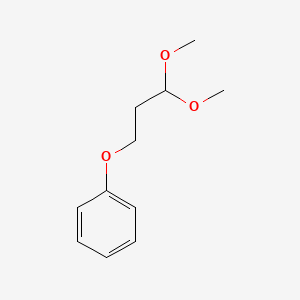
![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
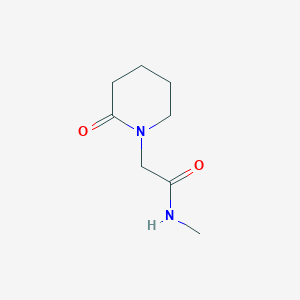
![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)
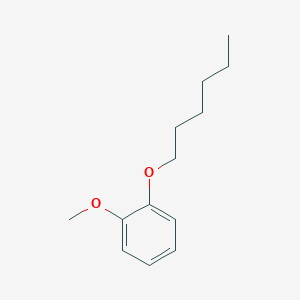
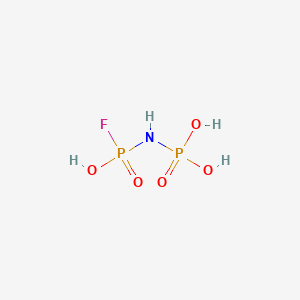
![4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]](/img/structure/B14267339.png)
![[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate](/img/structure/B14267350.png)
